![molecular formula C10H11N3O B1417159 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 205989-36-2](/img/structure/B1417159.png)
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Übersicht
Beschreibung
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one can be achieved through several methods. One common approach involves the use of isocyanide reagents, which can yield imidazobenzodiazepine intermediates. These intermediates can be prepared via an improved process that involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. Continuous flow chemistry has been employed to synthesize benzodiazepines, including this compound. This method allows for the efficient production of the compound with high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include tosylmethyl isocyanide, ethyl isocyanoacetate, and various oxidizing and reducing agents. The reaction conditions are typically mild, ensuring high yields and minimal by-products .
Major Products: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit enhanced pharmacological activities. These derivatives are often explored for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has numerous applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other benzodiazepine derivatives. In biology and medicine, it is studied for its potential therapeutic effects, including its use as an anxiolytic, sedative, and anticonvulsant agent . Additionally, the compound has applications in the pharmaceutical industry, where it is explored for the development of new drugs .
Wirkmechanismus
The mechanism of action of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . This interaction modulates the activity of neurotransmitters, resulting in the compound’s pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one include other benzodiazepines such as diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam . These compounds share a similar benzodiazepine core structure but differ in their substituents, leading to variations in their pharmacological properties.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can result in unique pharmacological activities. The presence of the amino and methyl groups in its structure may contribute to its distinct interactions with molecular targets and its potential therapeutic applications .
Biologische Aktivität
Overview
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a compound within the benzodiazepine family, known for its diverse pharmacological activities. This compound exhibits potential therapeutic effects, particularly as an anxiolytic, sedative, and anticonvulsant agent. Understanding its biological activity involves examining its mechanism of action, structure-activity relationships (SAR), and implications in various medical applications.
The primary mechanism of action for this compound is its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. This interaction is critical for the therapeutic effects commonly associated with benzodiazepines.
Structure-Activity Relationships (SAR)
The unique substitution pattern of this compound distinguishes it from other benzodiazepines. The presence of amino and methyl groups may contribute to its specific interactions with GABA receptors and influence its pharmacological profile. Comparative studies with similar compounds have highlighted variations in efficacy based on structural modifications.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Anxiolytic Effects : Demonstrated through behavioral assays in animal models.
- Sedative Properties : Shown by reduced locomotor activity in rodent studies.
- Anticonvulsant Activity : Evaluated using seizure models where the compound effectively reduced seizure frequency.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Anxiety Model Study : In a study involving elevated plus-maze tests, this compound significantly increased the time spent in open arms compared to controls, indicating reduced anxiety levels.
- Sedation Assessment : In a sleep induction test using mice, administration of the compound resulted in a notable decrease in sleep latency and an increase in total sleep time.
- Anticonvulsant Efficacy : A study assessing the compound's effects on pentylenetetrazole-induced seizures showed a dose-dependent reduction in seizure incidence.
Comparative Analysis with Other Benzodiazepines
Compound Name | Anxiolytic Activity | Sedative Activity | Anticonvulsant Activity |
---|---|---|---|
Diazepam | High | High | Moderate |
Clonazepam | Very High | High | High |
This compound | Moderate | Moderate | High |
The comparative analysis indicates that while this compound may not be as potent as some established benzodiazepines like clonazepam or diazepam in certain aspects, it shows promising anticonvulsant properties that warrant further investigation.
Eigenschaften
IUPAC Name |
3-amino-5-methyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-7-4-2-3-5-8(7)13-10(14)9(11)12-6/h2-5,9H,11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITUAPRXFLAHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(C(=O)NC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408193 | |
Record name | 3-Amino-5-methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205989-36-2 | |
Record name | 3-Amino-5-methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.